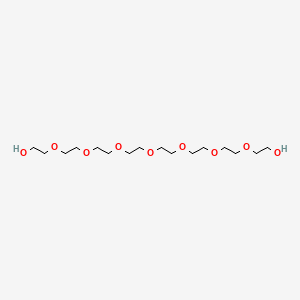

3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol

Descripción general

Descripción

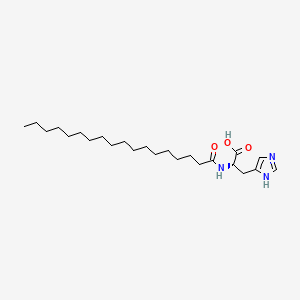

“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” is an organic compound with the chemical formula C28H58O9 . It is also known as Octaethylene glycol and is used as a PEG-based PROTAC linker in the synthesis of PROTACs .

Synthesis Analysis

While specific synthesis methods for “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” were not found in the search results, it is known that it can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Molecular Structure Analysis

The molecular structure of “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure, including its molecular weight, chemical bonds, and functional groups .Physical And Chemical Properties Analysis

“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” has a molecular weight of 370.436 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 471.5±40.0 °C at 760 mmHg . The compound is colorless to white to yellow and can exist as a solid, semi-solid, liquid, or cloudy liquid .Aplicaciones Científicas De Investigación

Corrosion Inhibition

3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol has been studied for its corrosion inhibition properties. El-Tabei and Hegazy (2014) synthesized a novel compound based on this diol and investigated its effectiveness in protecting carbon steel against corrosion in acidic environments. They found that the compound acted as a mixed-type inhibitor, altering both anodic and cathodic reactions. The inhibitor's efficiency was correlated with its concentration, showing increased resistance to charge transfer and decreased double-layer capacitance at higher concentrations. The compound's adsorption onto the metal surface was found to conform to the Langmuir isotherm, indicating a uniform adsorption process across the surface (El-Tabei & Hegazy, 2014).

Synthesis of Epoxide and Vicinal Diol RegioisomersAnother application involves the synthesis of epoxide and vicinal diol regioisomers. Vanrollins, Frade, and Carretero (1989) developed a method for synthesizing microgram to milligram quantities of epoxides and corresponding diols from methylated docosahexaenoate. This process was significant for identifying diols and comparing their biological actions with those of epoxide precursors. The study contributed to the understanding of how these compounds can be isolated and identified, thus aiding in further

Biological Applications

The biological applications of 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, a derivative of polyunsaturated fatty acids, have been explored in various contexts:

Metabolism and Conversion to Long-Chain Fatty Acids : Studies have shown that alpha-linolenic acid, a major n-3 fatty acid in the human diet, can be metabolized into long-chain polyunsaturated fatty acids such as eicosapentaenoic (EPA) and docosahexaenoic acids (DHA). These fatty acids are crucial for rapid neural tissue growth in infants and may improve various clinical pathologies in adults. The conversion of 18:3n-3 to 22:6n-3 is low in humans, suggesting the importance of dietary sources of these fatty acids (Brenna, 2002).

Anti-Inflammatory Properties : A study identified a novel omega-3 fatty acid-derived anti-inflammatory mediator, 17,18-diHEPE, termed resolvin E3 (RvE3), which exhibits potent inhibitory action on neutrophil chemotaxis both in vitro and in vivo. This finding underscores the potential therapeutic applications of omega-3 fatty acid derivatives in controlling inflammation and related diseases (Isobe et al., 2012).

Neuroprotective Effects : Docosahexaenoic acid (22:6n-3), a metabolite of omega-3 fatty acids, has been shown to decrease apoptotic cell death in neuronal cells, suggesting a protective role against neural degeneration. This effect is linked to the alteration of membrane properties and signaling pathways within the cells, indicating a direct neuroprotective role of these fatty acids (Kim et al., 2000).

Visual Development and Function : Omega-3 fatty acids have been shown to be essential for visual development. Dietary omega-3 fatty acid deficiency in infant rhesus monkeys led to visual impairment and depletion of 22:6 omega 3 in the retina. This underscores the critical role of these fatty acids in retinal photoreceptor membranes and overall visual function (Neuringer et al., 1986).

Safety And Hazards

“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” may cause skin and eye irritation . Therefore, it is recommended to avoid contact with skin and eyes during handling . If accidental contact occurs, it should be washed off immediately with plenty of water, and medical help should be sought if necessary .

Direcciones Futuras

The use of “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” as a PEG-based PROTAC linker suggests potential applications in the development of new drugs . By enabling the targeted degradation of specific proteins, PROTACs offer a promising approach for the treatment of diseases that are difficult to address with traditional small-molecule drugs .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZWNFNQMJAZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058618 | |

| Record name | Octaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octaethylene glycol | |

CAS RN |

5117-19-1 | |

| Record name | Octaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

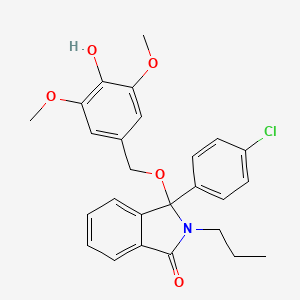

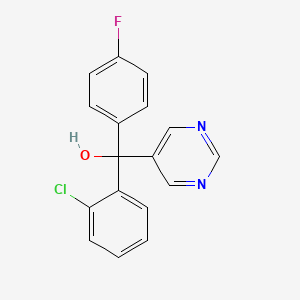

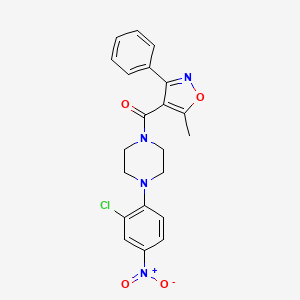

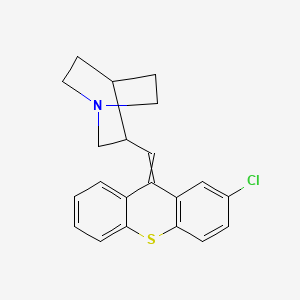

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.